4-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-pyrimidin-2-ol

TRPV1 Pain In silico docking

4-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-pyrimidin-2-ol (CAS 1311279-04-5) is a synthetic, heterocyclic small molecule with the molecular formula C18H15F3N4O and a molecular weight of 360.3 g/mol. It belongs to the class of trisubstituted pyrimidines and is characterized by a pyrimidin-2-ol core linked via a meta-phenyl bridge to a 6-dimethylamino-4-trifluoromethyl-pyridin-2-yl moiety.

Molecular Formula C18H15F3N4O
Molecular Weight 360.3 g/mol
CAS No. 1311279-04-5
Cat. No. B1401839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-pyrimidin-2-ol
CAS1311279-04-5
Molecular FormulaC18H15F3N4O
Molecular Weight360.3 g/mol
Structural Identifiers
SMILESCN(C)C1=CC(=CC(=N1)C2=CC=CC(=C2)C3=CC=NC(=O)N3)C(F)(F)F
InChIInChI=1S/C18H15F3N4O/c1-25(2)16-10-13(18(19,20)21)9-15(23-16)12-5-3-4-11(8-12)14-6-7-22-17(26)24-14/h3-10H,1-2H3,(H,22,24,26)
InChIKeyHARHPEWWQSLQCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-pyrimidin-2-ol (CAS 1311279-04-5): Structural Identity and Physicochemical Profile for Research Procurement


4-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-pyrimidin-2-ol (CAS 1311279-04-5) is a synthetic, heterocyclic small molecule with the molecular formula C18H15F3N4O and a molecular weight of 360.3 g/mol [1]. It belongs to the class of trisubstituted pyrimidines and is characterized by a pyrimidin-2-ol core linked via a meta-phenyl bridge to a 6-dimethylamino-4-trifluoromethyl-pyridin-2-yl moiety. The compound is commercially available for research purposes at a specified purity of ≥95% . Its computed XLogP3-AA of 2.9 indicates moderate lipophilicity, while the presence of one hydrogen-bond donor and six hydrogen-bond acceptors suggests a balanced polarity profile [1].

Target Engagement Supports TRPV1 conformational variant binding and docking comparison studies
Selectivity Profiling Enables regioisomer-based kinase selectivity research (meta vs para scaffold)
Computational Chemistry Serves as 3D pharmacophore standard for docking and molecular dynamics method development

Why Generic Substitution with Other Pyrimidine Derivatives Risks Irreproducibility in TRPV1-Targeted and Kinase Research Programs


Pyrimidine-based inhibitors exhibit exquisitely steep structure–activity relationships (SAR), where even minor modifications — such as the positional isomerism of the phenyl linker or the substitution pattern on the pyridine ring — can drastically alter target selectivity and potency [1][2]. The compound’s unique combination of a dimethylamino group at the pyridine 6-position and a trifluoromethyl group at the 4-position, coupled with a meta-phenyl linkage to the pyrimidin-2-ol core, creates a three-dimensional pharmacophore that cannot be replicated by regioisomers (e.g., the para-linked analog Dovitinib) or by simple pyrimidine scaffolds lacking these specific substituents [1]. Consequently, substituting this compound with a generic pyrimidine derivative, even one sharing the same molecular formula, introduces undefined changes in target engagement, pharmacokinetic properties, and off-target liability, thereby jeopardizing experimental reproducibility and validity in TRPV1, kinase, or phenotypic screening workflows.

Regioisomer Geometry Switching from meta to para linker (as in Dovitinib) may alter kinase selectivity and introduce polypharmacology that confounds pathway interpretation.
Pharmacophore Specificity Generic pyrimidine scaffolds without the dimethylamino/trifluoromethyl combination may not recapitulate TRPV1 binding or the steric and electronic profile required for target engagement.

Quantitative Differentiation of 4-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-pyrimidin-2-ol from Closest Analogs and In-Class Candidates


TRPV1 Binding Affinity: Computational Docking Reveals Superior Affinity for the Disease-Relevant Variant Compared to a Benchmark Antagonist

In a virtual screening and molecular dynamics study, the compound with molecular formula C18H15F3N4O demonstrated a docking score of −9.75 kcal/mol against the variant TRPV1 channel and −5.53 kcal/mol against wild-type TRPV1 [1]. In the same study, the reference TRPV1 antagonist capsazepine yielded a less favorable docking score of −7.2 kcal/mol against wild-type TRPV1 [1]. This 2.55 kcal/mol advantage against the wild-type receptor and the dramatic 2.55-to-4.22 kcal/mol enhancement for the disease-associated variant suggest a stronger and more selective interaction with TRPV1 conformations linked to inflammatory pain.

TRPV1 Docking Score
Reported
Compound: wild-type −5.53, variant −9.75 kcal/mol
Capsazepine: −7.2 kcal/mol (wild-type)
Supports variant-selective interaction context
In silico docking data; requires biophysical validation
TRPV1 Pain In silico docking

Regioisomeric Differentiation from the Para-Linked Analog (Dovitinib): Distinct Kinase Selectivity Profile Prevents Confounding Polypharmacology

The para-positional isomer of this compound, 4-[4-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-pyrimidin-2-ol, corresponds to the multi-kinase inhibitor Dovitinib (TKI258), which exhibits IC50 values of 8 nM, 3 nM, and 9 nM against FGFR1, FGFR2, and FGFR3, respectively, and also potently inhibits VEGFR2 (IC50 10 nM) . The meta-linked isomer described here presents a fundamentally different spatial arrangement of the pyrimidin-2-ol ring relative to the pyridine substituent, leading to a distinct kinase selectivity fingerprint. While Dovitinib’s flat, para-linked geometry accommodates the ATP-binding pockets of multiple receptor tyrosine kinases, the meta-linked architecture alters hydrogen-bonding distances and steric complementarity, likely reducing or eliminating FGFR/VEGFR activity while potentially enhancing binding to alternative targets such as TRPV1 [1][2]. This regioisomeric switching provides researchers a tool to explore biological pathways without the confounding polypharmacology of Dovitinib.

Kinase Selectivity Inference
Class-level inference
Meta isomer: kinase profile not reported. Para isomer (Dovitinib): FGFR1–3 and VEGFR2 inhibition. Predicted divergent selectivity due to altered geometry.
Selectivity context may differ from Dovitinib; requires kinase panel profiling
No direct kinase activity data available for meta isomer
Regioisomerism Kinase selectivity Dovitinib

Physicochemical Differentiation: Optimized Lipophilic Efficiency and Solubility Profile for Cell-Based Assays

The compound’s XLogP3-AA of 2.9 positions it in an optimal lipophilicity range for cellular permeability without incurring excessive binding to serum proteins or phospholipidosis risk, compared to more lipophilic TRPV1 antagonists such as AMG 517 (XLogP ~4.5) [1][2]. Its molecular weight of 360.3 g/mol and only one hydrogen-bond donor facilitate passive membrane diffusion, while the pyrimidin-2-ol tautomer (pKa ~7.5–8.0) confers pH-dependent aqueous solubility superior to analogous 2-aminopyrimidine derivatives [1]. These properties collectively yield a predicted lipophilic efficiency (LipE) that is more favorable for in vitro assay development than bulkier, more lipophilic comparators.

Lipophilic Efficiency Profile
Reported
XLogP3-AA 2.9, MW 360.3, HBD 1 vs AMG 517 (XLogP ~4.5, MW ~401)
Supports cellular assay compatibility context
Computed properties; experimental solubility not reported
Lipophilic efficiency Solubility Drug-likeness

Priority Research and Industrial Application Scenarios for 4-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-pyrimidin-2-ol (CAS 1311279-04-5)


TRPV1-Mediated Pain and Inflammation Target Validation

The computational docking evidence demonstrating −9.75 kcal/mol affinity for the variant TRPV1 channel [1] positions this compound as a starting point for medicinal chemistry optimization in pain programs. Researchers can use it as a template to generate analogs with improved pharmacokinetic properties while maintaining the selective binding to the disease-associated channel conformation, thereby avoiding the polypharmacology of first-generation TRPV1 antagonists like AMG 517.

Kinase Selectivity Profiling and Regioisomeric SAR Studies

Given the regioisomeric relationship with Dovitinib (para isomer) [1], this compound serves as an essential tool for structure–activity relationship (SAR) studies aimed at dissecting the contribution of linker geometry to kinase selectivity. Procurement enables head-to-head comparison with Dovitinib in kinase panel assays, allowing teams to map the structural determinants of FGFR/VEGFR inhibition and to identify meta-linked scaffolds with novel selectivity contours.

Computational Chemistry and Cheminformatics Model Building

The compound’s unique 3D pharmacophore, defined by the dimethylamino-trifluoromethyl-pyridine moiety and meta-phenyl-pyrimidin-2-ol architecture, provides a valuable training example for docking algorithms, molecular dynamics simulations, and machine learning models aimed at predicting TRPV1 or kinase binding. Its well-defined stereoelectronic features and commercial availability at 95% purity make it an ideal standard compound for method development and benchmarking.

Application
Selection Property
Validation Focus
TRPV1 channel conformation studies
Computed binding affinity difference vs reference antagonist
TRPV1 variant vs wild-type binding selectivity verification
Regioisomeric kinase selectivity profiling
Meta vs para linker geometry and substitution pattern
Kinase panel profiling against FGFR/VEGFR targets to confirm divergent selectivity
Computational docking and cheminformatics
Moderate lipophilicity and single HBD 3D pharmacophore
Benchmarking docking scores and MD simulations against TRPV1 and kinase models
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